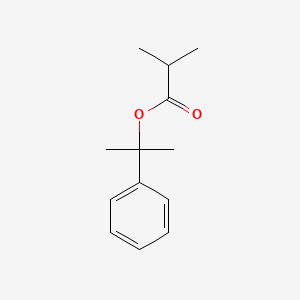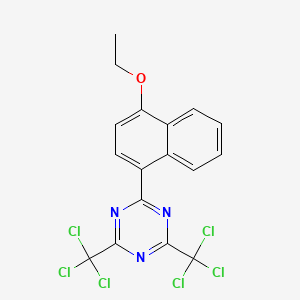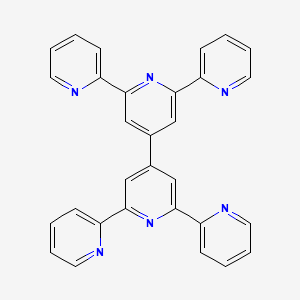
3-cloro-5,7-dihidroxi-4-metil-2H-cromen-2-ona
Descripción general
Descripción
3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin systems has been a topic of interest for many organic and pharmaceutical chemists . An interesting procedure involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions . This yields 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, and then reaction of this compound with various azoles leads to a series of coumarin-derived azolyl ethanols .Molecular Structure Analysis
The molecular formula of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one is C10H7ClO4 . Its average mass is 226.613 Da and its monoisotopic mass is 226.003281 Da .Chemical Reactions Analysis
Coumarins have been intensively screened for different biological properties . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .Aplicaciones Científicas De Investigación
Ciencia médica
Los derivados de cumarina tienen una miríada de aplicaciones en la ciencia médica . Se asocian con diversas actividades biológicas, como la antiviral , la antibacterial , la antimicrobiana , la anticoagulante , la antiinflamatoria , y la anticancerígena actividades.
Investigación biomédica
En el campo de la investigación biomédica, los derivados de cumarina son conocidos por su importancia biológica significativa . Se han asociado con actividades como la anticonvulsiva , la antioxidante , la antifúngica , y la anti-VIH .
Aplicaciones industriales
Los derivados de cumarina encuentran aplicaciones en muchas ramas industriales . Se utilizan como blanqueadores ópticos , fotosensibilizadores , tintes fluorescentes y láser , y aditivos en alimentos, perfumes, cosméticos y productos farmacéuticos .
Desarrollo de fármacos
Los nuevos compuestos de derivados de cumarina también se utilizan en preparaciones farmacéuticas y pesticidas . Han participado activamente en el desarrollo de métodos nuevos y superiores para el aislamiento de derivados de cumarina .
Investigación de fármacos antibacterianos y antioxidantes
El carbamato de 7-hidroximetil, un derivado de la cumarina, se está estudiando como un nuevo fármaco antibacteriano y antioxidante .
Propiedades de inhibición
Los derivados de cumarina también poseen propiedades como la inhibición de la agregación plaquetaria y la inhibición de la 5α-reductasa esteroidea .
Procedimientos de síntesis
La síntesis de sistemas de cumarina ha sido un tema de interés para muchos químicos orgánicos y farmacéuticos . Se han desarrollado diversos métodos para su síntesis, incluyendo métodos de síntesis en una sola etapa .
Investigación sobre el cáncer
Como representante de los antibióticos de cumarina, la novobiocina puede inhibir la proliferación y metástasis de muchos tipos de células cancerosas . La 4-metil-7-oxi-glucósido cumarina puede inhibir eficazmente la proliferación de células de cáncer de mama .
Mecanismo De Acción
While the specific mechanism of action for 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one is not mentioned in the search results, coumarins in general have been tested for a wide range of biological activities . These include anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Propiedades
IUPAC Name |
3-chloro-5,7-dihydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4/c1-4-8-6(13)2-5(12)3-7(8)15-10(14)9(4)11/h2-3,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJNZRDMIZWOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421271 | |
| Record name | 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22649-27-0 | |
| Record name | 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



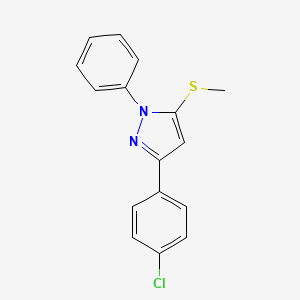





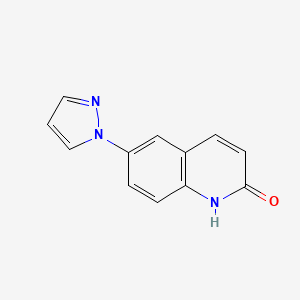
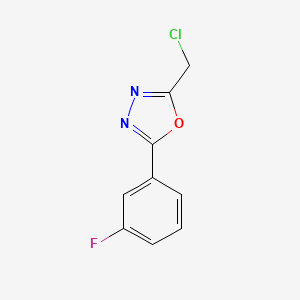
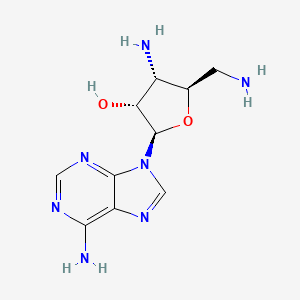
![4-[(Trimethylsilyl)oxy]cyclohex-3-ene-1-carbaldehyde](/img/structure/B1624386.png)
